(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride
CAS No.: 1600389-10-3
Cat. No.: VC4849999
Molecular Formula: C8H8ClFO3S
Molecular Weight: 238.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1600389-10-3 |
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Molecular Formula | C8H8ClFO3S |
Molecular Weight | 238.66 |
IUPAC Name | (2-fluoro-4-methoxyphenyl)methanesulfonyl chloride |
Standard InChI | InChI=1S/C8H8ClFO3S/c1-13-7-3-2-6(8(10)4-7)5-14(9,11)12/h2-4H,5H2,1H3 |
Standard InChI Key | MUKJUSXUAWUZAE-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)CS(=O)(=O)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of (2-fluoro-4-methoxyphenyl)methanesulfonyl chloride is C₈H₇ClFO₃S, yielding a molecular weight of 237.65 g/mol . The structure consists of a benzene ring with:
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A fluorine atom at the 2-position,
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A methoxy group (-OCH₃) at the 4-position,
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A methanesulfonyl chloride (-SO₂Cl) group attached to the methylene carbon.
The substitution pattern creates a sterically hindered environment, which impacts reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions .
CAS Registry and Synonyms
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Synonyms:
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2-Fluoro-4-methoxybenzenesulfonyl chloride,
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(2-Fluoro-4-methoxyphenyl)methanesulfonyl chloride,
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4-Methoxy-2-fluorophenylmethanesulfonyl chloride.
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Synthesis and Manufacturing
Optimization Challenges
Key challenges include:
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Moisture sensitivity: Sulfonyl chlorides hydrolyze readily, necessitating anhydrous conditions .
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Regioselectivity: Ensuring correct positioning of the fluorine and methoxy groups during electrophilic substitution.
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Purification: Distillation under reduced pressure (e.g., 10 mmHg at 130°C) may be required to isolate the product .
Physicochemical Properties
Physical State and Stability
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Appearance: Crystalline solid or low-melting mass (analogous to 4-fluorobenzenesulfonyl chloride, which melts at 29–31°C) .
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Solubility: Likely soluble in polar aprotic solvents (e.g., dioxane, dichloromethane) based on structural analogs .
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Stability: Moisture-sensitive; decomposes upon exposure to water or humidity, releasing HCl gas .
Table 1: Estimated Physicochemical Properties
Property | Value | Source Analog |
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Melting Point | 25–30°C (estimated) | |
Boiling Point | 95–96°C at 2 mmHg (estimated) | |
Density | 1.4–1.5 g/cm³ | |
Flash Point | >110°C |
Spectroscopic Data
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¹H NMR: Expected signals for aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ 3.8 ppm), and CH₂SO₂Cl (δ 4.1–4.3 ppm).
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¹³C NMR: Peaks for quaternary carbons adjacent to fluorine (δ 160–165 ppm) and sulfonyl chloride (δ 55–60 ppm).
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s sulfonyl chloride group enables bioconjugation with amines or alcohols to form sulfonamides or sulfonate esters. This reactivity is exploited in:
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Prodrug synthesis: Modifying drug solubility or bioavailability.
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PET tracer development: Fluorinated aromatic sulfonyl chlorides are used to radiolabel biomolecules for imaging . For example, 4-(2-fluoro-4-[¹¹C]methoxyphenyl)picolinamide derivatives have been evaluated as metabotropic glutamate receptor 2 (mGluR2) tracers .
Materials Science
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